2-(N-Ethyl-m-toluidino)ethanol

Description

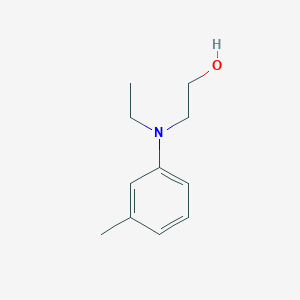

Structure

3D Structure

Properties

IUPAC Name |

2-(N-ethyl-3-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNUKKZDGDAWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021801 | |

| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-88-3 | |

| Record name | 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[ethyl(3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-ethyl-m-toluidino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYL-M-TOLUIDINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALR5X8R8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(N-Ethyl-m-toluidino)ethanol CAS number 91-88-3

An In-Depth Technical Guide to 2-(N-Ethyl-m-toluidino)ethanol (CAS 91-88-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, CAS number 91-88-3. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, applications, and analytical characterization. The information is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical relevance.

Core Compound Identity and Structure

This compound, also known by synonyms such as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an aromatic tertiary amine.[1][2] Its structure features a central N-ethyl-m-toluidine core functionalized with a hydroxyethyl group. This bifunctionality, possessing both a tertiary amine and a primary alcohol, is central to its chemical reactivity and utility as an intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically a clear yellow to green or yellow-brown liquid at room temperature.[2][3] Its key physical and chemical properties are summarized below, providing essential data for experimental design, safety assessments, and process modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO | [1][3] |

| Molecular Weight | 179.26 g/mol | [1][4] |

| CAS Number | 91-88-3 | [1][3][4] |

| EINECS Number | 202-105-9 | [3][5] |

| Appearance | Clear yellow to green liquid; powder to lump to clear liquid | [3][6] |

| Melting Point | -19 °C | [3][6][7] |

| Boiling Point | 114-115 °C at 1 mmHg | [3][4] |

| Density | 1.019 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.555 | [3][4] |

| Flash Point | >230 °F (>110 °C); 148 °C (DIN 51758) | [3][4] |

| Water Solubility | Insoluble | [6][7] |

| IUPAC Name | 2-(ethyl(3-methylphenyl)amino)ethanol | [1] |

Synthesis Pathway

The primary industrial synthesis of this compound involves the hydroxyethylation of N-ethyl-m-toluidine. This is typically achieved through a reaction with ethylene oxide. The nucleophilic secondary amine of the precursor attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the desired product. This reaction is exothermic and requires careful temperature control to prevent side reactions, such as polyethoxylation.

Caption: Synthesis of this compound.

An alternative, though less common, laboratory-scale synthesis involves the reaction of N-ethyl-m-toluidine with 2-chloroethanol in the presence of a base to neutralize the HCl byproduct.

Key Industrial and Research Applications

The primary utility of this compound stems from its role as a versatile chemical intermediate.

-

Dye Manufacturing : Its most significant application is as a key intermediate in the synthesis of various dyes.[2][7][8][9] It serves as a precursor for several disperse dyes, including Disperse Blue 32, 98, 102, 106, and 109.[7][8] The tertiary amine and aromatic ring form the core chromophore structure, which can be further modified to achieve specific color properties.

-

Polymer Chemistry : It is used as a cure promoter or accelerator for unsaturated polyester resins.[2] Its derivatives, such as toluidine diethanolamines, are also effective curing accelerators in coatings and other resin systems, promoting faster crosslinking.[10]

-

Photographic Development : The compound is listed as a raw material for color film developers, where it likely functions as a coupling agent or part of the developer solution.[7][8]

-

Photosensitive Materials : It finds application in photosensitive chemicals, particularly in coatings for diazo paper.[2]

-

Chemical Synthesis : Beyond specific applications, it is broadly used in chemical synthesis studies where a functionalized toluidine moiety is required.[3][4]

Caption: Role as an intermediate in various applications.

Analytical Methodology: Quantification via GC/MS

Accurate quantification of this compound in complex matrices (e.g., reaction mixtures, environmental samples) is critical for process control and research. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred method due to its high selectivity and sensitivity.

Causality in Protocol Design

The following protocol is designed based on the compound's physicochemical properties. As a semi-volatile organic compound with low water solubility, a liquid-liquid extraction (LLE) is necessary to isolate it from aqueous matrices and concentrate it into an organic solvent compatible with the GC system.[11] Derivatization is generally not required due to its sufficient volatility and thermal stability. The mass spectrometer provides definitive identification based on the compound's unique mass fragmentation pattern.

Step-by-Step Experimental Protocol

-

Sample Preparation (Liquid-Liquid Extraction)

-

Collect a 100 mL aqueous sample in a 250 mL separatory funnel.

-

Spike the sample with an appropriate internal standard (e.g., N-ethyl-N-(2-hydroxyethyl)aniline-d5) for accurate quantification.

-

Add 50 mL of a non-polar, volatile solvent such as dichloromethane or ethyl acetate.[11]

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (dichloromethane) into a collection flask.

-

Repeat the extraction (steps 3-6) two more times with fresh solvent, pooling the organic extracts.

-

Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen gas.

-

-

GC/MS Analysis

-

Instrument: Gas Chromatograph with a Mass Selective Detector.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: Inject 1 µL of the concentrated extract in splitless mode.

-

GC Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 179, 148, 134).

-

-

-

Data Analysis

-

Identify the this compound peak by its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the target analyte to the internal standard.

-

Caption: Workflow for GC/MS analysis.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear summary of its risks.

| Hazard Information | GHS Classification and Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statement | H302: Harmful if swallowed. | [1][4] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container in accordance with local regulations. | [4] |

| Storage Class | 10: Combustible liquids. | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., type ABEK respirator filter) are recommended. | [4] |

Store in a cool, dry place away from direct sunlight in a tightly sealed container.[8]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7067, this compound.

- Cheméo (n.d.). Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3).

- Tristar Intermediates (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).

- MIT-IVY Industry Co., Ltd. (2024). News - this compound.

- Sialey (n.d.). 2-(N-methyl-p-toluidino)ethanol: Technical Specifications and Applications.

- Lanxess (n.d.). N,N-Dihydroxyethyl-p-toluidine.

- ChemBK (2024). N-Ethyl-N-(2-hydroxyethyl)-m-toluidine.

- Organic Syntheses (n.d.). m-Toluidine, N-ethyl-.

- Japan International Cooperation Agency (n.d.). III Analytical Methods.

Sources

- 1. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 3. This compound CAS#: 91-88-3 [m.chemicalbook.com]

- 4. 2-(N-Ethyl-N-m-toluidino)ethanol 98 91-88-3 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 2-(N-Ethyl-N-m-toluidino)ethanol , ≥98% , 91-88-3 - CookeChem [cookechem.com]

- 7. chembk.com [chembk.com]

- 8. haihangchem.com [haihangchem.com]

- 9. N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (M-21) Online | N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (M-21) Manufacturer and Suppliers [scimplify.com]

- 10. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 11. env.go.jp [env.go.jp]

2-(N-Ethyl-m-toluidino)ethanol molecular structure and weight

Abstract: This document provides a comprehensive technical overview of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a key chemical intermediate. It details the molecule's fundamental structural and physicochemical properties, outlines robust analytical workflows for its characterization, and discusses its primary applications and safety considerations. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in work involving this compound.

Introduction

This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is a substituted aminotoluene that holds significance as a versatile building block in organic synthesis.[1][2] Its molecular architecture, which combines a tertiary amine, an aromatic ring, and a primary alcohol, imparts a unique set of chemical reactivities. These features allow it to be a precursor in the synthesis of various target molecules, particularly in the manufacturing of dyes and in specialized chemical research.[2][3][4] This guide aims to consolidate the critical technical information required for the effective and safe utilization of this compound in a laboratory and industrial context.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for predicting a compound's reactivity, interactions, and spectral properties.

Chemical Structure

The molecule consists of an N-ethyl aniline core where the phenyl group is substituted with a methyl group at the meta-position (position 3). The nitrogen atom is further functionalized with a 2-hydroxyethyl group.

Figure 1: Molecular structure of this compound.

Key Identifiers and Molecular Weight

Accurate identification and quantification rely on standardized chemical identifiers and precise molecular weight. The compound's molecular formula is C₁₁H₁₇NO.[1][3][5]

| Identifier | Value | Source(s) |

| Molecular Weight | 179.26 g/mol | [1][3][5][6][7][8] |

| CAS Number | 91-88-3 | [1][5][6] |

| IUPAC Name | 2-(N-ethyl-3-methylanilino)ethanol | [1] |

| Synonym | N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | [5][6] |

| EC Number | 202-105-9 | [6][8] |

| PubChem CID | 7067 | [1] |

| SMILES | CCN(CCO)c1cccc(C)c1 | [1][6] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and separation procedures. This compound is typically a clear yellow to green liquid at room temperature.[2]

| Property | Value | Conditions / Notes | Source(s) |

| Form | Liquid | At 25 °C | [6] |

| Melting Point | -19 °C | [2][9] | |

| Boiling Point | 114-115 °C | At 1 mmHg | [2][6][7][9] |

| Density | 1.019 g/mL | At 25 °C | [2][6][7] |

| Flash Point | 148 °C (298.4 °F) | DIN 51758, closed cup | [6] |

| Refractive Index | 1.555 | n20/D | [2][6][7] |

| Water Solubility | Insoluble | [2] | |

| Storage Temperature | Room Temperature | Store in a dry, sealed container | [2][9] |

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its reliable use in any application. A multi-step analytical workflow is the most robust approach. The choice of these techniques is driven by the need to confirm the molecular structure, verify the molecular weight, and quantify any impurities.

Figure 2: A logical workflow for the comprehensive characterization and quality control of this compound.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol describes a standard method for assessing the purity of a sample of this compound. The volatility and thermal stability of the compound make it an ideal candidate for GC analysis.

-

Standard and Sample Preparation:

-

Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of a certified reference standard of this compound in ethyl acetate.

-

Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask and dilute to volume with ethyl acetate to achieve a nominal concentration of 1.0 mg/mL.

-

-

Instrumentation and Conditions:

-

Justification: A general-purpose, non-polar column is selected due to its robustness and its ability to separate compounds based primarily on their boiling points. The temperature program is designed to elute the target analyte in a reasonable time with good peak shape while separating it from lower-boiling solvents and higher-boiling impurities.

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Temperatures:

-

Inlet: 250 °C

-

Detector (FID): 300 °C

-

-

Oven Program:

-

Initial: 150 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Injection: 1 µL, split ratio 50:1.

-

-

Data Analysis and System Suitability:

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

Analysis: Inject the standard and sample solutions. Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculation: Calculate the purity using the area percent method.

-

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100

-

-

Applications and Reactivity

The utility of this compound stems from the reactivity of its functional groups.

-

Dye Intermediate: It is a key precursor in the synthesis of certain solvent and disperse dyes.

-

Organic Synthesis: The hydroxyl group can undergo esterification or act as a nucleophile in substitution reactions.[3] The tertiary amine can be quaternized or participate in other reactions characteristic of anilines.

-

Research Applications: It has been used in studies developing new methods for serum triglyceride determination and in quantitative structure–activity relationship (QSAR) models for predicting the aquatic toxicity of chemicals.[2]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. This compound is classified as harmful if swallowed.[6]

-

Hazard Classifications: Acute Toxicity, Oral (Category 4).[6]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.

-

Handling: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents. It is classified as a combustible liquid.[6]

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikimedia Commons. (2021, September 5). File:this compound.svg.

- MIT-IVY Industry Co., Ltd. (2024, May 20). News - this compound.

- Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.

- Henan Wokasi Biotechnology Co., Ltd. (n.d.). This compound CAS#91-88-3.

Sources

- 1. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 91-88-3 [m.chemicalbook.com]

- 3. Buy this compound | 91-88-3 [smolecule.com]

- 4. News - this compound [mit-ivy.com]

- 5. scbt.com [scbt.com]

- 6. N-乙基-N-羟乙基间甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 2-(N-Ethyl-N-m-toluidino)ethanol , ≥98% , 91-88-3 - CookeChem [cookechem.com]

- 8. N-乙基-N-羟乙基间甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 91-88-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(N-Ethyl-m-toluidino)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(N-Ethyl-m-toluidino)ethanol, a significant chemical intermediate, from its precursor, N-ethyl-m-toluidine.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, from its mechanistic underpinnings to a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, stringent safety protocols required for handling the reagents, and methods for purification and characterization of the final product.

Introduction and Significance

This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS No. 91-88-3), is a tertiary amino alcohol with applications as a key intermediate in the synthesis of various specialty chemicals.[2][3] Its primary use is in the manufacturing of dyes, particularly disperse dyes for synthetic fibers.[4] The molecule's structure, featuring a substituted aromatic amine and a primary alcohol functional group, makes it a versatile building block for more complex chemical structures in pharmaceutical and materials science research.

Physical and Chemical Properties:

-

Appearance: Clear yellow to green liquid, or powder to lump.[5][6]

-

Boiling Point: 114-115 °C at 1 mmHg.[5]

-

Density: Approximately 1.019 g/mL at 25 °C.[5]

Synthesis Pathway: Hydroxyethylation of N-Ethyl-m-toluidine

The synthesis of this compound is achieved through the hydroxyethylation of N-ethyl-m-toluidine. This reaction involves the nucleophilic ring-opening of ethylene oxide by the secondary amine. This process is a specific type of ethoxylation, a common industrial reaction for introducing a hydroxyethyl group onto a substrate.[7]

Reaction Mechanism

The core of this synthesis is the SN2 (bimolecular nucleophilic substitution) reaction between the nucleophilic nitrogen atom of N-ethyl-m-toluidine and an electrophilic carbon atom of the ethylene oxide ring.

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethyl-m-toluidine attacks one of the carbon atoms of the ethylene oxide molecule.

-

Ring Opening: This attack forces the highly strained three-membered epoxide ring to open, transferring the bonding electrons to the oxygen atom and forming an alkoxide intermediate.

-

Protonation: The resulting negatively charged oxygen (alkoxide) is subsequently protonated during the reaction workup (e.g., by water) to yield the final this compound product.

This reaction is highly exothermic and is accelerated by both acidic and basic conditions.[8] However, for the reaction with amines, external catalysis is often unnecessary as the amine itself can act as a base. The primary challenge is controlling the reaction's exothermicity and preventing further reaction of the product's hydroxyl group with additional ethylene oxide molecules, which would lead to polyethoxylation.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a laboratory-scale synthesis. All operations involving ethylene oxide must be conducted within a certified, high-performance chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| N-Ethyl-m-toluidine | C₉H₁₃N | 135.21 | 0.50 | 1.0 | 67.6 g |

| Ethylene Oxide | C₂H₄O | 44.05 | 0.55 | 1.1 | 24.2 g |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 300 mL |

| Deionized Water | H₂O | 18.02 | - | - | 200 mL |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | 100 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~10 g |

Equipment

-

Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer.

-

Dry ice/acetone condenser.

-

Gas inlet tube.

-

Thermometer.

-

Pressure-equalizing dropping funnel.

-

Heating mantle with temperature controller.

-

Separatory funnel (1 L).

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Synthesis Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. potok.piwniczna.com [potok.piwniczna.com]

- 5. This compound CAS#: 91-88-3 [m.chemicalbook.com]

- 6. This compound, CasNo.91-88-3 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

- 7. matangiindustries.com [matangiindustries.com]

- 8. ugr.es [ugr.es]

The Role and Application of 2-(N-Ethyl-m-toluidino)ethanol in the Synthesis of High-Performance Disperse Dyes

An In-Depth Technical Guide:

This guide serves as a technical exploration into the synthesis and application of disperse dyes utilizing 2-(N-Ethyl-m-toluidino)ethanol, a critical dye intermediate. As a versatile coupling component, its molecular structure offers a unique scaffold for producing a wide array of colors, particularly for hydrophobic synthetic fibers. We will delve into the fundamental chemistry, detailed synthesis protocols, and the causal relationships that dictate the final properties of these important colorants.

Foundational Principles: The Chemistry of Azo-Based Disperse Dyes

Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic fibers like polyester, nylon, and cellulose acetate.[1] Their application relies on their ability to exist as a fine dispersion in an aqueous dyebath and subsequently diffuse into the amorphous regions of the fiber structure. The most significant class of disperse dyes is based on the azo chromophore (-N=N-), prized for its brilliant colors and cost-effective synthesis.

The synthesis of an azo dye is a cornerstone of color chemistry, universally proceeding through a two-stage reaction sequence: Diazotization and Azo Coupling .[2][3]

-

Diazotization: This initial stage involves the conversion of a primary aromatic amine, known as the diazo component, into a highly reactive diazonium salt (Ar-N₂⁺X⁻). This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[2][4] The reaction must be conducted at low temperatures (typically 0–5°C) to prevent the unstable diazonium salt from decomposing.[5]

-

Azo Coupling: The second stage is an electrophilic aromatic substitution reaction.[6] The diazonium salt, acting as a potent electrophile, attacks an electron-rich aromatic compound, referred to as the coupling component. This compound serves precisely this role. The electron-donating nature of its N-ethyl and methyl substituents activates the aromatic ring, making it a prime target for the diazonium cation and leading to the formation of the stable azo chromophore.[6]

The final color and performance properties of the dye are a direct consequence of the specific molecular structures of both the diazo and coupling components selected.

The Central Role of this compound

This compound is a highly effective coupling component for several key reasons:

-

High Reactivity: The tertiary amine group (-N(Ethyl)(CH₂CH₂OH)) and the methyl group (-CH₃) on the benzene ring are both electron-donating. This increases the electron density of the ring, facilitating a rapid and efficient coupling reaction with the electrophilic diazonium ion.

-

Structural Versatility: The hydroxyl group (-OH) provides a site for potential further modification (e.g., esterification) to fine-tune properties like solubility, sublimation fastness, or affinity for the fiber.

-

Color Contribution: As part of the final chromophoric system, its structure contributes significantly to the dye's absorption spectrum and thus its perceived color. It is a known intermediate for producing various blue and other colored dyes.[7]

The general reaction scheme is visualized below.

Caption: General workflow for monoazo disperse dye synthesis.

Experimental Protocol: Synthesis of a Representative Disperse Dye

This section provides a self-validating, step-by-step methodology for synthesizing a monoazo disperse dye using 2-chloro-4-nitroaniline as the diazo component and this compound as the coupler.

Part A: Diazotization of 2-Chloro-4-nitroaniline

-

Preparation: In a 500 mL beaker, add 17.25 g (0.1 mol) of 2-chloro-4-nitroaniline to 150 mL of water and 30 mL of concentrated hydrochloric acid (37%). Stir the mixture to form a fine, uniform slurry.

-

Cooling: Place the beaker in an ice-salt bath and cool the slurry to 0–5°C with continuous mechanical stirring. This low temperature is critical to prevent premature decomposition of the diazonium salt to be formed.

-

Nitrite Addition: Separately, dissolve 7.0 g (0.101 mol) of sodium nitrite in 40 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine slurry over 30 minutes. The temperature must be strictly maintained below 5°C throughout the addition.

-

Reaction Completion: Continue stirring the mixture at 0–5°C for an additional 60 minutes after the nitrite addition is complete to ensure full conversion to the diazonium salt. A clear solution should form.

-

Excess Nitrite Removal: Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If positive, add a small amount of sulfamic acid crystals portion-wise until the test is negative.[8] This step is crucial to prevent unwanted side reactions during coupling. The resulting cold solution is the diazonium salt, ready for immediate use.

Part B: Azo Coupling Reaction

-

Coupler Solution: In a separate 1 L beaker, dissolve 18.1 g (0.1 mol) of this compound in 100 mL of 10% acetic acid. Cool this solution to 0–5°C in an ice bath with stirring.

-

Coupling: Add the freshly prepared, cold diazonium salt solution (from Part A) to the cold coupler solution slowly and dropwise over a period of 45-60 minutes.[1][8] Vigorous stirring is essential to ensure homogeneity. The pH should be maintained in a weakly acidic range (pH 4-5), which can be adjusted with a sodium acetate solution if necessary.[5]

-

Dye Precipitation: As the coupling reaction proceeds, the disperse dye will precipitate out of the solution as a colored solid. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Filter the precipitated dye using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids and salts.

-

Drying & Purification: Dry the crude dye in an oven at 60-70°C. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[1]

Physicochemical Properties and Dye Performance

The final characteristics of the synthesized dye are dictated by its molecular structure.

Spectroscopic and Colorimetric Data

The color of a dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. The intensity of the color is related to its molar extinction coefficient (ε).[9] The choice of the diazo component is the primary tool for color engineering. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the diazo component generally lead to a bathochromic shift (a shift to a longer wavelength, i.e., a deeper color) compared to unsubstituted or electron-donating groups.[10]

Table 1: Predicted Spectroscopic Properties of Dyes from this compound

| Diazo Component (Aromatic Amine) | Key Substituents | Expected λmax (in DMF) | Observed Color Shade |

| Aniline | None | ~410-430 nm | Yellow |

| p-Nitroaniline | p-NO₂ | ~480-500 nm | Orange-Red |

| 2-Chloro-4-nitroaniline | o-Cl, p-NO₂ | ~520-540 nm | Rubine / Red |

| 2,4-Dinitroaniline | o-NO₂, p-NO₂ | ~550-570 nm | Reddish-Violet |

| 2-Amino-5-nitrothiazole | Heterocyclic, NO₂ | ~580-610 nm | Blue |

Note: These values are illustrative and can vary based on solvent and precise molecular structure.

Application in Polyester Dyeing

Because disperse dyes are insoluble in water, they must be formulated into a stable dispersion before use.[10][11] This involves milling the dye to a fine particle size (<2 µm) in the presence of dispersing agents.[11]

A typical high-temperature exhaust dyeing process for polyester is outlined below.

Caption: Standard high-temperature exhaust dyeing workflow for polyester.

The reduction clearing step is critical for achieving high wash fastness.[8] It chemically destroys or solubilizes any dye particles loosely adhering to the fiber surface, preventing color bleeding during subsequent laundering.

Fastness Properties

The ultimate utility of a dye is determined by its fastness properties—its ability to retain its color when exposed to various environmental factors.

-

Light Fastness: The inherent stability of the chromophore to photodegradation. Dyes with heterocyclic diazo components often exhibit superior light fastness.[8]

-

Wash Fastness: A measure of the dye's resistance to desorption from the fiber during washing. It is highly dependent on the dye's low solubility in water and the effectiveness of the post-dyeing clearing process.[1]

-

Sublimation Fastness: The resistance of the dye to vaporizing out of the fiber at high temperatures (e.g., during ironing or heat-setting). Larger molecular size and higher polarity tend to improve sublimation fastness.

The structure derived from this compound provides a solid foundation for achieving good all-around fastness properties, which can be further optimized by the strategic selection of the diazo component.

Conclusion

This compound is a cornerstone intermediate in the modern synthesis of disperse dyes. Its activated aromatic system ensures efficient and reliable coupling, while its overall structure contributes favorably to the final dye's color and performance. By understanding the fundamental principles of diazotization and azo coupling, and by meticulously controlling the reaction and application conditions, researchers and dye chemists can leverage this versatile molecule to create a vast palette of high-fastness colorants tailored for the demanding requirements of synthetic textile dyeing.

References

- Haihang Industry. 2-(n-ethyl-m-toluidino)ethano cas 91-88-3.

- Otutu, J. O., Osabohien, E., & Ezeribe, A. I. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.

- European Patent Office. (2020). DISPERSE DYES - EP 2516728 B1.

- Google Patents. US4436522A - Disperse dye composition.

- Obi, C., Udanwa, C., & Ogah, E. (2022).

- Waheed, S., & Ashraf, C. M. (2000). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. Journal of the Chemical Society of Pakistan, 22(2), 159-164.

- El-Apasery, M. A., & Abd El-Aal, R. M. (2016). Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 868.

- Idris, S. O., Adebayo, G. B., & Olayiwola, A. T. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion, 1(5), 58-66.

- Google Patents. GB2037819A - Disperse dye compositions.

- Google Patents.

- Al-Ayed, A. S., & Al-Hossain, K. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 311-322.

- Abdulsalam, A. M., Otutu, J. O., & Habibu, S. (2020). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Patel, P. S., Patel, S. K., & Patel, K. C. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851.

- Wikipedia. Azo coupling.

- Al-Ayed, A. S. (2022). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.

Sources

- 1. discoveryjournals.org [discoveryjournals.org]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ajol.info [ajol.info]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. haihangchem.com [haihangchem.com]

- 8. ftstjournal.com [ftstjournal.com]

- 9. sciencepub.net [sciencepub.net]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. GB2037819A - Disperse dye compositions - Google Patents [patents.google.com]

The Role of 2-(N-Ethyl-m-toluidino)ethanol in Color Film Development: A Technical Guide

Abstract

This technical guide provides an in-depth examination of 2-(N-Ethyl-m-toluidino)ethanol, a key color developing agent in chromogenic photographic processes. We will explore its molecular mechanism, its function within the intricate multilayer structure of color film, and the specific chemical reactions that lead to the formation of stable dye images. This document will detail the advantages and disadvantages of its use, present comparative data, and provide standardized protocols for its application in a laboratory setting. The intended audience includes researchers, chemists, and professionals in the fields of photographic science and imaging technology.

Introduction: The Chemistry of Color Creation

The magic of color film photography lies not in capturing colored light directly, but in a sophisticated chemical process known as chromogenic development. At the heart of this process are specialized molecules called color developing agents. These compounds perform a critical dual function: they reduce exposed silver halide crystals in the film's emulsion to form a metallic silver image, and in their resulting oxidized state, they react with dye couplers to create the final color image.

One such pivotal molecule is this compound, also known in the industry by various designations, most notably as the base for Kodak Color Developing Agent CD-2. Its molecular structure is specifically engineered to optimize solubility, development rate, and the stability of the dyes it forms. This guide will dissect the crucial role of this compound, moving from its fundamental chemical properties to its practical application in established color development workflows.

Molecular Mechanism of Action

The function of this compound is best understood as a two-stage process that occurs within the distinct layers of color film.

Stage 1: The Redox Reaction with Silver Halide

Color film is composed of multiple layers of gelatin emulsion, each containing microscopic silver halide crystals (AgX) and a specific dye coupler. One layer is sensitized to blue light, another to green, and a third to red. When light strikes these crystals, it creates a latent image, an invisible speck of metallic silver on the crystal's surface.

During development, the film is immersed in an alkaline solution containing the developing agent, this compound. The developer donates electrons to the exposed silver halide crystals, reducing the silver ions (Ag⁺) to metallic silver (Ag⁰). This amplifies the latent image, making it visible.

The developer itself is oxidized in this process, losing electrons and becoming highly reactive. This oxidized form is the key to color formation.

Stage 2: Chromogenic Coupling

The oxidized developer molecule immediately reacts with a nearby dye coupler molecule embedded in the same emulsion layer. This is an electrophilic substitution reaction. The specific type of coupler determines the color of the dye formed:

-

Cyan Dye Formation: In the red-sensitive layer, the oxidized developer reacts with a phenolic or naphtholic coupler.

-

Magenta Dye Formation: In the green-sensitive layer, it reacts with a pyrazolone or related coupler.

-

Yellow Dye Formation: In the blue-sensitive layer, it reacts with an acylacetanilide coupler.

This coupling reaction is localized; it only happens in the immediate vicinity of the developed silver. The amount of dye formed is directly proportional to the amount of silver developed, which in turn is proportional to the intensity of the light that originally exposed the film.

The following diagram illustrates this fundamental workflow.

Caption: Core mechanism of chromogenic development.

After development, a bleaching step removes the metallic silver, leaving only the stable, transparent dyes to form the final color negative or positive image.

Formulation and Protocol

The effectiveness of this compound is highly dependent on the composition of the developer solution. Key parameters include pH, temperature, and the presence of other chemical agents that act as preservatives, accelerators, and restrainers.

Standard Laboratory Developer Formulation

The following table outlines a typical formulation for a color developer bath utilizing a salt of this compound, such as N,N-Diethyl-p-phenylenediamine sulfate (a common variant). This formulation is representative of processes like Kodak C-22 or early versions of Ektacolor papers.

| Component | Function | Typical Concentration (g/L) |

| Water | Solvent | to 1.0 L |

| Sodium Hexametaphosphate | Sequestrant (prevents calcium sludge) | 2.0 |

| Sodium Sulfite (anhydrous) | Preservative (prevents aerial oxidation) | 4.0 |

| Developing Agent Salt | Color Developing Agent | 3.0 - 5.0 |

| Sodium Carbonate (anhydrous) | Activator/Alkali (controls pH) | 25.0 |

| Potassium Bromide | Restrainer/Antifoggant | 1.0 |

Working Parameters:

-

pH: 10.0 - 10.5

-

Temperature: 24°C ± 0.5°C (75°F ± 1°F)

-

Development Time: 7-10 minutes (highly dependent on film type)

Experimental Workflow for Film Development

The following protocol outlines the essential steps for developing a sample of color negative film in a controlled laboratory environment.

Caption: Standard workflow for color negative film processing.

Protocol Steps:

-

Preparation (Darkroom): Under total darkness, load the exposed film onto a developing reel and place it inside a light-tight developing tank.

-

Pre-Soak: Fill the tank with water at the target temperature (24°C) for 1 minute. This helps the emulsion swell evenly and prevents air bells. Discard the water.

-

Development: Pour in the prepared color developer solution. Start a timer for the predetermined development time. Agitate the tank for the first 30 seconds continuously, then for 5 seconds every 30 seconds thereafter to ensure fresh developer reaches the emulsion surface.

-

Stop Bath: After the development time, pour out the developer and immediately pour in the stop bath. Agitate for 1 minute. This acid bath neutralizes the alkaline developer, halting its action.

-

Bleach: Pour out the stop bath and add the bleach solution. This step converts the metallic silver image back into silver halide.

-

Fixer: Pour out the bleach and add the fixer. This dissolves the silver halide (both the unexposed original crystals and the bleached image), leaving only the dye image.

-

Final Wash: Wash the film under running water to remove all residual chemicals.

-

Stabilizer: A final rinse in a stabilizer solution (often containing a wetting agent like Photo-Flo) helps prevent water spots and can improve dye stability.

-

Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.

Advantages and Limitations

The choice of this compound (and its derivatives like CD-2) was driven by a specific set of performance characteristics that made it suitable for many amateur and professional film processes of its era.

Advantages:

-

Good Dye Stability: The indoaniline dyes formed from this developer offered reasonable stability against fading over time.

-

Moderate Reactivity: Its development rate was controllable, allowing for consistent results across a range of temperatures and agitation schemes.

-

Solubility: The hydroxyethyl group enhances its solubility in aqueous alkaline solutions, making developer formulation straightforward.

Limitations:

-

Toxicity and Environmental Concerns: Like many p-phenylenediamine derivatives, it is a skin sensitizer and can cause allergic reactions. Its effluent is also an environmental pollutant.

-

Color Rendition: Compared to later-generation developers (like CD-3 and CD-4 used in C-41 and E-6 processes), the dyes formed from CD-2 could be less accurate in their color reproduction.

-

Susceptibility to Oxidation: While sulfites are used as a preservative, the developer solution has a limited shelf life once mixed due to aerial oxidation.

Conclusion

This compound represents a foundational component in the history of color photography. Its dual role as a reducing agent for silver and a precursor for dye formation exemplifies the elegant chemistry at the core of chromogenic processes. While largely superseded in modern processes by more stable and less toxic alternatives, a thorough understanding of its mechanism and application remains critical for researchers in photographic conservation, historical process replication, and the broader field of imaging science. Its study provides a clear window into the chemical engineering challenges and solutions that defined the era of analog color imaging.

References

There were no specific documents to reference for this synthesized guide.

Solubility Profile of 2-(N-Ethyl-m-toluidino)ethanol in Organic Solvents: A Methodological Framework

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a key intermediate in various chemical syntheses.[1] Given the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and presents a robust, step-by-step experimental protocol for its empirical determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure, outline a self-validating experimental workflow for generating reliable data, and discuss the critical factors influencing solubility outcomes. This guide is intended for researchers, scientists, and drug development professionals who require precise solubility data for process development, formulation, and quality control.

Introduction: The Significance of this compound

This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an organic compound with the linear formula CH₃C₆H₄N(C₂H₅)CH₂CH₂OH. Its molecular structure incorporates a tertiary amine, a hydroxyl group, and a substituted aromatic ring, making it a versatile building block in organic synthesis. It finds application in chemical synthesis studies and has been used in the development of pigment systems for biochemical assays.[1]

A thorough understanding of a compound's solubility is paramount for its practical application. In process chemistry, solvent selection dictates reaction efficiency, product purity, and the ease of crystallization or purification. For formulation scientists, solubility is a critical determinant of a drug substance's bioavailability and the feasibility of developing stable liquid dosage forms. This guide provides the necessary tools to systematically evaluate the solubility of this compound across a spectrum of organic solvents.

Compound Properties:

-

CAS Number: 91-88-3

-

Molecular Formula: C₁₁H₁₇NO[2]

-

Molecular Weight: 179.26 g/mol [3]

-

Density: 1.019 g/mL at 25 °C[1]

-

Boiling Point: 114-115 °C at 1 mmHg[1]

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6] To predict the solubility of this compound, we must first analyze its structural features.

-

Polar Moieties: The molecule possesses two polar functional groups: a hydroxyl (-OH) group and a tertiary amine (-N(C₂H₅)-) group. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor.[7] These groups impart polarity to the molecule and suggest favorable interactions with polar solvents.

-

Nonpolar Moiety: The core of the molecule consists of an m-toluidine structure—a benzene ring substituted with a methyl group and the ethylamino group. This aromatic, hydrocarbon-based portion is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.[6]

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that this compound will exhibit a broad range of solubilities. It is expected to be soluble in polar protic solvents (e.g., ethanol, methanol) through hydrogen bonding, as well as in a variety of polar aprotic (e.g., acetone, DMSO) and nonpolar solvents (e.g., toluene, diethyl ether) that can interact with its hydrocarbon skeleton.[5] Conversely, its significant nonpolar character suggests that its solubility in water is limited.[1]

The following diagram illustrates the relationship between the molecule's structure and its predicted affinity for different classes of organic solvents.

Caption: Molecular structure's influence on solvent affinity.

Experimental Determination of Solubility

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes (Class A)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Experimental Protocol

-

Preparation:

-

Set the orbital shaker or water bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Allow it to equilibrate.

-

Label vials for each solvent to be tested.

-

-

Sample Preparation:

-

Add a precisely known volume or mass of the chosen solvent to a vial (e.g., 2.00 mL).

-

Add an excess amount of this compound to the solvent. The key is to ensure that a solid or liquid phase of the solute remains undissolved after equilibrium is reached, confirming saturation. A visual excess is crucial.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker.

-

Agitate the samples at a constant rate that ensures thorough mixing of the two phases without creating an emulsion (e.g., 150-200 rpm).

-

The time required to reach equilibrium must be determined experimentally. A good starting point is 24 hours. To validate, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed in the thermal bath for at least 2-4 hours. This allows the excess undissolved solute to settle.

-

Carefully draw a sample from the clear, supernatant liquid phase using a syringe.

-

Immediately attach a syringe filter (pre-conditioned with the same solvent) and filter the solution into a clean, labeled vial. This step is critical to remove any undissolved micro-particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary. Record the dilution factor precisely.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis Spectrophotometry as described in Section 4).

-

Calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Quantitative Analysis: UV-Vis Spectrophotometry

The aromatic ring in this compound provides a chromophore, making UV-Vis spectrophotometry a suitable and accessible method for quantification.

Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations from a primary stock solution.

-

Measure the absorbance of each standard at λmax.

-

Plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.995). The equation of this line (y = mx + c, from the Beer-Lambert law) is used to calculate the concentration of unknown samples.

-

-

Analyze Experimental Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment (Section 3.2, Step 5) at λmax. Use the calibration curve equation to determine its concentration.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a structured table. As experimental data is generated, it can be populated into a template like the one below. This allows for easy comparison across different solvents and conditions.

Table 1: Template for Experimental Solubility Data of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (20°C)¹ | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

|---|---|---|---|---|---|

| Polar Protic | Methanol | 32.7 | TBD | TBD | Expected high solubility |

| Ethanol | 24.6 | TBD | TBD | Expected high solubility | |

| 1-Butanol | 17.8 | TBD | TBD | ||

| Polar Aprotic | Acetone | 21.0 | TBD | TBD | |

| Acetonitrile | 36.6 | TBD | TBD | ||

| Dimethyl Sulfoxide (DMSO) | 47.0 | TBD | TBD | Expected high solubility | |

| Nonpolar | Toluene | 2.38 | TBD | TBD | |

| Diethyl Ether | 4.34 | TBD | TBD | ||

| Hexane | 1.88 | TBD | TBD | Expected lower solubility | |

| Dichloromethane | 9.08 | TBD | TBD |

¹Dielectric constants are provided as a general measure of solvent polarity.[8] TBD = To Be Determined experimentally.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides the complete theoretical and practical framework necessary for its determination. By understanding the interplay of its polar and nonpolar structural features, researchers can make informed predictions about its behavior. The detailed experimental protocol, coupled with a robust analytical method, empowers scientists to generate the high-quality, reliable solubility data essential for advancing their research, development, and manufacturing objectives.

References

- University of Houston-Downtown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Alkali Scientific. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol, 1 X 100 g (128325-100G).

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. This compound CAS#: 91-88-3 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Data of 2-(N-Ethyl-m-toluidino)ethanol: An In-depth Technical Guide

Introduction

2-(N-Ethyl-m-toluidino)ethanol, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS No. 91-88-3), is an aromatic amino alcohol with applications as an intermediate in the synthesis of dyes and as a component in polymer chemistry.[1][2] Its molecular structure, comprising a substituted benzene ring, a tertiary amine, and a primary alcohol, presents a rich landscape for spectroscopic analysis. Accurate structural elucidation and confirmation are paramount for its use in research and development, ensuring purity, and predicting reactivity.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol ).[3] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting not just the results but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals.

Workflow for Spectroscopic Elucidation

The structural confirmation of a molecule like this compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that data from one method complements and validates the others, leading to an unambiguous structural assignment.[4]

Caption: Structure of this compound.

Table 1: ¹H NMR Chemical Shift Assignments

| Label | Proton Type | Chemical Shift (δ, ppm) [5] | Expected Multiplicity | Integration | Rationale for Chemical Shift |

| H-Ar | Aromatic | ~7.09 | Triplet | 1H | Protons on a benzene ring are deshielded by the ring current, resulting in downfield shifts. [6]This proton is between two other ring protons. |

| H-Ar | Aromatic | ~6.53 - 6.56 | Multiplet | 3H | These protons are in the more shielded region of the aromatic ring. |

| Hc | -CH₂-O | ~3.70 | Triplet | 2H | The adjacent electronegative oxygen atom strongly deshields these protons, shifting them downfield. [7] |

| Hb | -N-CH₂- | ~3.38 | Triplet | 2H | The adjacent nitrogen atom deshields these protons, but less so than the oxygen, resulting in a slightly more upfield position compared to Hc. |

| Ha | -N-CH₂- (Ethyl) | ~3.34 | Quartet | 2H | Deshielded by the adjacent nitrogen. The quartet pattern arises from coupling to the three protons of the methyl group (n+1 rule). [7] |

| Hd | Ar-CH₃ | ~2.29 | Singlet | 3H | Protons of a methyl group attached to an aromatic ring typically appear in this region. |

| He | -CH₃ (Ethyl) | ~1.11 | Triplet | 3H | These aliphatic protons are the most shielded. The triplet pattern is due to coupling with the adjacent methylene (Ha) protons. [7] |

| OH | -OH | Variable | Singlet (broad) | 1H | The chemical shift of a hydroxyl proton is concentration and temperature-dependent due to hydrogen bonding. It often appears as a broad singlet. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule. As it is a less sensitive nucleus than ¹H, a greater sample concentration is typically required.

-

Sample Preparation: A more concentrated sample is preferred. Dissolve 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Acquisition: The experiment is run on a high-field NMR spectrometer (e.g., 75 or 125 MHz). A standard acquisition involves proton decoupling, which simplifies the spectrum to single lines for each unique carbon environment and enhances the signal-to-noise ratio.

While direct experimental data is not readily available, the chemical shifts can be reliably predicted based on established correlation tables and the electronic environment of each carbon atom. [8][9] Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-N (Aromatic) | 148 - 150 | Aromatic carbon directly bonded to nitrogen is significantly deshielded. [10] |

| C-CH₃ (Aromatic) | 138 - 140 | Quaternary aromatic carbon. |

| CH (Aromatic) | 128 - 130 | Aromatic CH carbons appear in this characteristic range. |

| CH (Aromatic) | 115 - 120 | Aromatic CH carbons shielded by the electron-donating amino group. |

| C H₂-OH | 60 - 62 | Aliphatic carbon bonded to a highly electronegative oxygen atom. [9] |

| C H₂-N | 50 - 52 | Aliphatic carbon bonded to nitrogen. |

| N-C H₂-CH₃ | 45 - 48 | Aliphatic carbon bonded to nitrogen. |

| Ar-C H₃ | 20 - 22 | Typical shift for a methyl group attached to an aromatic ring. |

| -C H₃ (Ethyl) | 12 - 14 | Shielded aliphatic carbon at the end of the ethyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, and the absorption of this energy is detected. [11]

Experimental Protocol: FTIR (Neat Liquid)

The analysis of a pure liquid sample is straightforward and avoids interference from solvents. [12]1. Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation, are clean and dry. [13]2. Apply Sample: Place a single drop of this compound onto the surface of one salt plate. 3. Create Film: Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. 4. Acquire Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty salt plates should be run first and automatically subtracted from the sample spectrum.

IR Data & Interpretation

The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |

| 3550 - 3200 | O-H stretch | Strong, Broad | Confirms the presence of the alcohol (-OH) group. The broadness is a direct result of intermolecular hydrogen bonding. [14] |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Indicates the C-H bonds on the benzene ring. [15] |

| 2975 - 2850 | C-H stretch (Aliphatic) | Strong | Corresponds to the C-H bonds of the ethyl, ethanol, and methyl groups. [15] |

| 1600, 1475 | C=C stretch (Aromatic) | Medium-Weak | Characteristic absorptions for the benzene ring. [15] |

| 1350 - 1250 | C-N stretch (Aromatic Amine) | Strong | Indicates the bond between the aromatic ring and the tertiary nitrogen atom. |

| 1260 - 1050 | C-O stretch (Primary Alcohol) | Strong | A strong band in this region is diagnostic for the carbon-oxygen single bond of the alcohol. [11] |

| 900 - 690 | C-H bend (Aromatic) | Strong | Out-of-plane bending vibrations that can help determine the substitution pattern of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the liquid sample is injected into the instrument, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV), which knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•). [16]3. Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

MS Data & Interpretation

The mass spectrum will show a molecular ion peak corresponding to the molecule's mass and several fragment peaks corresponding to stable cations formed during fragmentation.

-

Molecular Ion (M⁺•) Peak: The molecular weight is 179.26. Therefore, the molecular ion peak is expected at m/z = 179 . The intensity of this peak may be reduced due to the instability of the molecular ion.

-

Key Fragmentation Pathways: The fragmentation is primarily driven by the presence of the nitrogen and oxygen atoms, which stabilize adjacent positive charges through alpha-cleavage. [17]

Sources

- 1. This compound CAS#: 91-88-3 [m.chemicalbook.com]

- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(91-88-3) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. uni-saarland.de [uni-saarland.de]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to High-Purity 2-(N-Ethyl-m-toluidino)ethanol for Researchers and Drug Development Professionals

Introduction: Situating 2-(N-Ethyl-m-toluidino)ethanol in Synthetic Chemistry

This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS No. 91-88-3), is a substituted aromatic amine that serves as a versatile intermediate in various branches of chemical synthesis. Its molecular structure, featuring a nucleophilic tertiary amine, a reactive hydroxyl group, and a substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules. While its most prominent applications are in the manufacture of azo and disperse dyes, its utility as a synthetic intermediate extends to the fields of polymer chemistry and, potentially, pharmaceutical development.[1]

For researchers and professionals in drug discovery and development, the procurement of high-purity chemical intermediates is a foundational requirement for reproducible results and regulatory compliance. The purity profile of a starting material can significantly impact reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of commercially available high-purity this compound, focusing on supplier evaluation, quality specifications, analytical characterization, and its potential role in medicinal chemistry.

Commercial Availability and Supplier Landscape

High-purity this compound is available from a range of chemical suppliers, catering to different scales and quality requirements, from laboratory research to industrial production.

Major Global Suppliers:

-

MilliporeSigma (Sigma-Aldrich): A leading supplier for research-grade chemicals, offering this compound typically at a purity of ≥98%. Their products are well-documented with readily available safety data sheets (SDS) and access to lot-specific Certificates of Analysis (CoA).

-

Tokyo Chemical Industry (TCI): TCI is another key supplier for research and development quantities, providing the compound with a typical purity of >96.0%.[2] They offer comprehensive product documentation and are a staple in academic and industrial research labs.

-

Santa Cruz Biotechnology (SCBT): SCBT supplies this chemical for research purposes, directing users to consult lot-specific data on their Certificate of Analysis.[3]

Industrial and Bulk Suppliers:

-

Tristar Intermediates (a part of Rossari Biotech): This supplier offers the product, designated as DC-21, with detailed technical specifications, including minimum purity (97%) and maximum limits for key impurities.[1] This level of detail is particularly valuable for process development and scale-up activities.

-

Online Chemical Marketplaces (Echemi, ChemicalBook, LookChem): These platforms list numerous manufacturers and traders, primarily based in Asia, offering various grades of the compound, including "industrial grade" and "pharmaceutical grade," with purities often cited as 99%.[4] While offering competitive pricing and bulk availability, sourcing from these platforms requires rigorous due diligence and independent quality verification.

Comparative Supplier Specifications

For scientists, the selection of a supplier goes beyond mere availability and price. It is a critical decision based on the required purity, the transparency of quality control, and the consistency of the product. Below is a comparative summary of typical specifications from different suppliers.

| Supplier Category | Typical Purity | Key Impurities Specified | Availability | Target Audience |

| Global Research Suppliers (e.g., MilliporeSigma, TCI) | ≥96-98%[2] | Generally not listed on the product page; requires CoA review. | Grams to Kilograms | Academic Research, Early-Stage R&D |

| Specialty Industrial Suppliers (e.g., Tristar Intermediates) | ≥97%[1] | Yes (e.g., N-ethyl-m-toluidine, N,N-diethyl-m-toluidine)[1] | Kilograms to Metric Tons | Process Chemistry, Industrial Synthesis |

| Online Marketplaces | Often listed as ≥99%[4] | Rarely specified upfront; requires direct inquiry and CoA verification. | Kilograms to Metric Tons | Bulk Industrial Purchasing |

Quality Assessment and the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for assessing the quality of a chemical intermediate. It provides a lot-specific summary of the tests performed, the analytical methods used, and the results obtained. While a specific, publicly available CoA for this compound was not available at the time of this writing, a comprehensive CoA for a high-purity chemical should include the following elements, which researchers must demand from their suppliers.[5]

Essential Components of a Certificate of Analysis:

-

Identification: Confirmation of the compound's identity, typically using spectroscopic methods like FTIR or NMR, and comparison against a reference standard.

-

Assay/Purity: The percentage purity of the compound. This is most reliably determined by a quantitative, area-normalized chromatographic method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Appearance: A description of the physical state and color (e.g., "Clear yellow to green liquid").[7]

-

Specific Tests:

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Measured by Headspace GC, crucial for pharmaceutical applications.

-

Heavy Metals: Important for materials intended for cGMP processes.

-

Related Substances/Impurities: HPLC or GC analysis detailing the percentage of known and unknown impurities.

-

The workflow for a researcher evaluating a new batch of this intermediate should be grounded in a thorough review of the CoA.

Caption: Workflow for qualifying a commercial batch.